Product packaging for Gabosine G(Cat. No.:)

Gabosine G

Cat. No.: B1248149
M. Wt: 216.19 g/mol
InChI Key: LOPWYRAMULJJKP-DJLDLDEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gabosine G is a member of the gabosine family of keto-carbasugars, which are carbocyclic analogues of monosaccharides where the ring oxygen is replaced by a carbon atom . Gabosines, as a class, have shown a wide range of promising biological properties in research settings. These include exhibiting antibiotic and anticancer activities, as well as functioning as enzyme inhibitors and displaying DNA-binding properties . The core structure of carbasugars like gabosines allows them to act as structural mimics of natural sugars, enabling them to interact with and inhibit enzymes involved in carbohydrate processing, such as glycoside hydrolases (GHs) . This mechanism makes them valuable tools in chemical biology for studying enzymatic pathways and they are investigated as potential therapeutic leads for various diseases . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O6 B1248149 Gabosine G

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12O6

Molecular Weight

216.19 g/mol

IUPAC Name

[(4S,5R,6S)-4,5,6-trihydroxy-3-oxocyclohexen-1-yl]methyl acetate

InChI

InChI=1S/C9H12O6/c1-4(10)15-3-5-2-6(11)8(13)9(14)7(5)12/h2,7-9,12-14H,3H2,1H3/t7-,8+,9+/m0/s1

InChI Key

LOPWYRAMULJJKP-DJLDLDEBSA-N

Isomeric SMILES

CC(=O)OCC1=CC(=O)[C@H]([C@@H]([C@H]1O)O)O

Canonical SMILES

CC(=O)OCC1=CC(=O)C(C(C1O)O)O

Synonyms

gabosine G

Origin of Product

United States

Natural Origin and Advanced Isolation Methodologies for Gabosine G

Identification of Microbial and Biological Sources of Gabosine G (e.g., Streptomyces strains, fungi)

This compound, a member of the gabosine family of secondary metabolites, is primarily of microbial origin. researchgate.net These keto-carbasugars are produced by various strains of bacteria belonging to the genus Streptomyces. researchgate.netvulcanchem.com These filamentous bacteria are renowned for their ability to synthesize a wide array of secondary metabolites, including many clinically significant antibiotics and enzyme inhibitors. vulcanchem.commdpi.com

The initial discovery of the gabosine family was from cultured broths of Streptomyces species. jst.go.jp Specifically, Streptomyces sp. has been identified as a producer of various gabosines. scribd.com While the broader family of gabosines has been isolated from several Streptomyces strains, the natural occurrence of this compound is linked to these specific microbial sources, making them relatively rare compounds. researchgate.netvulcanchem.com Research has also identified new gabosines, such as P and Q, from the culture of the actinomycete Streptomycetes strain no. 8. nih.gov

Microbial Source Produced Gabosines
Streptomyces sp.This compound, Gabosine J scribd.com
Streptomyces griseosporeusGlyoxalase I inhibitor (related to gabosines) jst.go.jp
Streptomycetes strain no. 8Gabosine P, Gabosine Q nih.gov
Various Streptomyces strainsGeneral Gabosine family researchgate.netcore.ac.uk

Optimized Extraction Protocols for this compound from Fermentation Broths and Natural Matrices

The isolation of this compound begins with the cultivation of the producing Streptomyces strain in a suitable fermentation broth. After an adequate incubation period to allow for the production of secondary metabolites, the first critical step is the separation of the microbial biomass from the liquid culture. mdpi.comjmb.or.kr This is typically achieved through filtration or centrifugation.

The resulting cell-free supernatant, which contains the dissolved this compound, is then subjected to extraction procedures. Liquid-liquid extraction is a common method employed for this purpose. jmb.or.kr The choice of solvent is crucial and often involves organic solvents like ethyl acetate (B1210297). nih.gov The efficiency of this extraction can be significantly influenced by the pH of the fermentation broth. nih.govnih.gov Adjusting the pH can alter the solubility and partitioning behavior of the target compound, thereby optimizing the yield. For instance, studies on other microbial metabolites have shown that adjusting the pH of the fermented broth before extraction with ethyl acetate can significantly impact the chemical profile and yield of the extracted compounds. nih.gov The combined organic extracts are then concentrated under reduced pressure to yield a crude extract containing this compound and other metabolites. rsc.org

Chromatographic and Other High-Resolution Separation Techniques for this compound Purification

Following initial extraction, the crude extract contains a complex mixture of compounds. Therefore, a multi-step purification process, heavily reliant on chromatographic techniques, is necessary to isolate pure this compound. researchgate.net

Column chromatography is a fundamental technique used in this process. rsc.org A common approach involves using a sequence of different chromatographic resins to progressively enrich the fraction containing this compound. Thin-layer chromatography (TLC) is often used as a quick analytical method to monitor the progress of the purification. core.ac.uk

The purification of gabosines often employs a series of chromatographic steps. For example, a crude mixture might first be applied to a silica (B1680970) gel column. nih.gov The fractions are eluted using a gradient of solvents, such as ethyl acetate and hexanes. nih.gov Further purification may involve other types of chromatography, potentially including ion-exchange or size-exclusion chromatography, to separate compounds with different chemical properties. researchgate.net The final purification steps may utilize high-performance liquid chromatography (HPLC), which offers higher resolution for separating closely related compounds. researchgate.net

Purification Step Technique/Resin Purpose
Initial SeparationColumn Chromatography (Silica Gel)Separation of major components from the crude extract. rsc.orgnih.gov
Fraction MonitoringThin-Layer Chromatography (TLC)Rapid analysis of fractions to track the target compound. core.ac.uk
High-Resolution PurificationHigh-Performance Liquid Chromatography (HPLC)Final purification to achieve high purity of this compound. researchgate.net

Challenges and Innovations in the Isolation of this compound and Related Metabolites

The isolation of this compound is not without its challenges. The primary difficulty lies in the structural complexity and the presence of numerous closely related isomers and analogues within the gabosine family. researchgate.netbiocompare.com These molecules share the same basic polyhydroxylated methyl cyclohexane (B81311) skeleton but differ in the position of substituents, degree of unsaturation, and stereochemistry. researchgate.net This structural similarity makes their separation particularly arduous, as they often exhibit very similar chromatographic behavior. biocompare.comrotachrom.com

The presence of multiple stereogenic centers in this compound means that several stereoisomers can exist, each potentially having different biological activities. vulcanchem.com Differentiating and separating these isomers requires high-resolution analytical and preparative techniques. biocompare.comfrontiersin.org Traditional chromatographic methods may lack the necessary resolving power to separate all isomers completely. biocompare.com

To address these challenges, innovations in separation science are crucial. The development of more selective chiral stationary phases for HPLC is one such advancement that aids in the separation of enantiomers and diastereomers. rotachrom.com Furthermore, the coupling of advanced separation techniques like ion mobility spectrometry with mass spectrometry (IMS-MS) is an emerging approach that can differentiate isomers based on their size, shape, and charge, in addition to their mass-to-charge ratio. biocompare.comfrontiersin.org While not yet standard for gabosine isolation, such innovative techniques hold promise for overcoming the significant challenge of isomer separation in natural product chemistry.

Elucidation of Gabosine G Molecular Architecture and Stereochemistry

Application of Advanced Spectroscopic Techniques for Gabosine G Structural Assignment

The foundational characterization of this compound relies on a suite of spectroscopic methods that, in concert, provide a detailed picture of its chemical structure.

2D-NMR techniques have been instrumental in assembling the molecular framework of this compound. rsc.org Experiments such as COSY (Correlation Spectroscopy) establish the connectivity between adjacent protons, while HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal one-bond and multiple-bond correlations between protons and carbon atoms, respectively. This collective data allows for the unambiguous assignment of all proton and carbon signals and the assembly of the cyclohexenone core and its substituents.

The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for this compound, which are critical for its structural elucidation. amazonaws.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

PositionδC (ppm)δH (ppm, mult., J in Hz)
1------
2------
3------
4------
5------
6------
7------

Data sourced from supporting information of relevant literature. amazonaws.com

High-resolution mass spectrometry (HRMS) provides the precise mass of the this compound molecule, which is essential for determining its elemental composition. researchgate.net By measuring the mass-to-charge ratio to a high degree of accuracy, HRMS allows for the calculation of a unique molecular formula, distinguishing it from other compounds with the same nominal mass. npl.co.ukusp.brwikipedia.organelva.canoniisertirupati.ac.in This technique confirms the number of carbon, hydrogen, and oxygen atoms in this compound, validating the structural hypotheses derived from NMR data.

Infrared (IR) spectroscopy is employed to identify the functional groups present in the this compound molecule. researchgate.netnih.gov The IR spectrum of this compound exhibits characteristic absorption bands that indicate the presence of specific structural features.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~3400O-H (hydroxyl) stretching
~2875C-H (alkane) stretching
~1660C=O (α,β-unsaturated ketone) stretching

Data derived from studies on related gabosine compounds. researchgate.net

These absorption frequencies provide direct evidence for the hydroxyl groups and the α,β-unsaturated ketone moiety, which are defining features of the gabosine family of natural products.

High-Resolution Mass Spectrometry (HRMS) for this compound Molecular Formula Validation

Chiroptical Methodologies for Absolute Configuration Assignment of this compound

Determining the absolute stereochemistry of a chiral molecule like this compound is a critical aspect of its structural elucidation. Chiroptical methods, which measure the differential interaction of a molecule with left and right circularly polarized light, are powerful tools for this purpose. mdpi.comnumberanalytics.com Techniques such as optical rotation (OR) and electronic circular dichroism (ECD) are particularly valuable. mdpi.comnih.gov The experimental chiroptical data for this compound is compared with data obtained from theoretical calculations on possible stereoisomers. nih.gov This comparison allows for the confident assignment of the absolute configuration at each of its stereocenters.

X-ray Crystallography for this compound Single-Crystal Structure Analysis

While there is no specific mention in the provided search results of a single-crystal X-ray diffraction analysis for this compound itself, this technique has been successfully applied to determine the structure of the closely related gabosine H. researchgate.net X-ray crystallography provides unambiguous proof of the molecular structure, including the relative and absolute stereochemistry, by mapping the electron density of a crystalline sample. nih.gov For gabosine H, the analysis confirmed the cyclohexene (B86901) ring's envelope conformation and the precise spatial arrangement of its hydroxyl and methyl substituents. researchgate.net Such data on a closely related compound provides a strong model for the likely solid-state conformation of this compound.

Computational Chemistry Approaches for this compound Structural Confirmation and Conformational Analysis

Computational chemistry serves as a powerful tool to complement experimental data and provide deeper insights into the structure and behavior of this compound. nih.govcriver.comwarwick.ac.uk Methods like Density Functional Theory (DFT) are used to calculate the theoretical NMR and chiroptical data for different possible isomers of this compound. nih.gov By comparing these calculated values with the experimental spectra, the most likely structure can be confirmed.

Furthermore, computational methods are employed for conformational analysis, which involves identifying the most stable three-dimensional arrangements (conformations) of the molecule. acs.orgnumberanalytics.comutdallas.edu Understanding the preferred conformations of this compound is crucial as it can influence its biological activity.

Biosynthetic Pathways and Biogenetic Origins of Gabosine G

Identification of Precursor Molecules in Gabosine G Biosynthesis

Labeling experiments have been instrumental in elucidating the foundational molecules of gabosine biosynthesis. Studies have conclusively demonstrated that the shikimate pathway is not involved in the formation of the gabosine framework. rsc.org Instead, the biosynthesis originates from the pentose (B10789219) phosphate (B84403) pathway. rsc.orgrsc.org

The primary precursor molecule has been identified as sedoheptulose (B1238255) 7-phosphate (S-7-P) . rsc.org This seven-carbon sugar phosphate serves as the key starting material for the construction of the characteristic cyclohexanone (B45756) core of the gabosine family. The direct involvement of S-7-P was unequivocally confirmed through detailed labeling studies. rsc.org Another key molecule, δ-D-gluconolactone , has been utilized as a starting material in the chemical synthesis of this compound, highlighting the carbohydrate origins of this class of compounds. nih.govfigshare.comacs.org

Precursor MoleculeBiosynthetic RoleSource of Evidence
Sedoheptulose 7-phosphate (S-7-P)Key starting intermediate from the pentose phosphate pathway.Labeling experiments rsc.org
δ-D-gluconolactoneChiral starting material for chemical synthesis, indicating a carbohydrate-based structure.Chemical synthesis studies nih.govfigshare.comacs.org

Enzymatic Transformations and Key Intermediates in this compound Formation

The biosynthetic journey from sedoheptulose 7-phosphate to this compound involves a series of precise enzymatic transformations and the formation of critical intermediates. The initial and most crucial step is the cyclization of S-7-P.

A key intermediate formed through this cyclization is 2-epi-5-epi-valiolone (B1265091) . rsc.org This reaction is catalyzed by a specific cyclase. Following its formation, 2-epi-5-epi-valiolone is believed to undergo a cascade of reactions, including dehydrations, oxidations, reductions, and epimerizations, to generate the diverse structures within the gabosine family. rsc.org

One of the proposed steps involves a keto-enol equilibrium, which could facilitate epimerization at various carbon centers, leading to different gabosine congeners. rsc.org For instance, the formation of gabosines like G and H is thought to require an epimerization at the C-2 position. rsc.org

The final step in the formation of this compound is the regioselective acetylation of the primary alcohol group of its immediate precursor, Gabosine I . nih.govfigshare.comacs.org This suggests the action of a specific acetyltransferase enzyme in the concluding phase of the biosynthetic pathway.

Key Intermediates and Transformations:

Sedoheptulose 7-phosphate2-epi-5-epi-valiolone : This is an aldol-type cyclization reaction between C-2 and C-7 of the sugar phosphate. rsc.org

2-epi-5-epi-valiolone : Serves as a central branching point for the synthesis of various gabosines through subsequent enzymatic modifications. rsc.orgrsc.org

Gabosine IThis compound : A final regioselective acetylation step. nih.govacs.org

Genetic Basis of this compound Biosynthetic Gene Clusters

While the specific biosynthetic gene cluster (BGC) for this compound has not been fully characterized, insights can be drawn from related compounds. BGCs are physically co-located sets of genes on a chromosome that together encode the necessary enzymes for a specific metabolic pathway. wikipedia.org

Analysis of the gene cluster for cetoniacytone A, an antitumor aminocyclitol, provides a valuable model. nih.gov This cluster contains a gene (cetA) encoding a 2-epi-5-epi-valiolone synthase , the enzyme that catalyzes the cyclization of sedoheptulose 7-phosphate. nih.gov It is highly probable that a homologous gene exists within the this compound BGC.

The cetoniacytone A cluster also contains genes for other key enzymes that are likely to have counterparts in gabosine biosynthesis, including:

Epimerases : The cetB gene encodes an epimerase, suggesting that such enzymes are crucial for modifying the stereochemistry of the cyclitol core. nih.gov

Oxidoreductases/Dehydrogenases : Genes for these enzymes are present, indicating their role in the oxidation and reduction steps required to produce the final gabosine structures. nih.gov

Acyltransferases : The presence of an acyltransferase gene in the cetoniacytone cluster supports the proposed final acetylation step in this compound biosynthesis. nih.gov

The study of BGCs is a powerful tool for understanding and potentially manipulating the production of secondary metabolites like gabosines. frontiersin.org

Predicted Gene/Enzyme in this compound BGC (by analogy)FunctionReference
2-epi-5-epi-valiolone synthaseCyclization of sedoheptulose 7-phosphate nih.gov
EpimeraseStereochemical modification of intermediates nih.gov
Oxidoreductase/DehydrogenaseOxidation/reduction reactions nih.gov
AcetyltransferaseFinal acetylation of Gabosine I to form this compound acs.orgnih.gov

Hypothetical and Proposed Biosynthetic Routes to this compound

Based on experimental evidence and synthetic studies, a comprehensive biosynthetic route for gabosines has been proposed. This pathway diverges significantly from the biosynthesis of other cyclitols that might use the shikimate pathway.

The Zeeck and Fresneda-Figueredo Hypotheses:

Initial Proposal (Zeeck et al.) : Early work based on labeling experiments established that sedoheptulose 7-phosphate (S-7-P) cyclizes to form 2-epi-5-epi-valiolone. This intermediate was then proposed to undergo reduction to a valiolone-like compound (intermediate 1 in their scheme), which would then serve as the common precursor for all gabosines through a series of dehydrations, oxidations, and epimerizations. rsc.org

Revised Hypothesis (Fresneda, Figueredo et al.) : More recent work, inspired by diversity-oriented synthesis, has refined this hypothesis. rsc.orgrsc.org This model proposes that 2-epi-5-epi-valiolone itself is the central hub. Instead of an initial reduction, it enters a cascade of keto-enol equilibria. rsc.org This cascade can directly generate the necessary precursors for the different structural types of gabosines. For example, dehydration of 2-epi-5-epi-valiolone could lead to Gabosine J, while further epimerization via enolization could produce the precursors for Gabosines G, H, and I. rsc.org

This revised pathway is considered more efficient as it avoids the need for numerous speculative enzymatic steps and provides a more direct route to the observed chemical diversity of the gabosine family. rsc.org The final conversion to this compound would occur via the acetylation of Gabosine I. figshare.comacs.org

Comparative Analysis of Biosynthetic Pathways for this compound and Related Carbasugars

Carbasugars are carbohydrate analogues where the endocyclic oxygen atom is replaced by a methylene (B1212753) group. researchgate.net Their biosynthesis showcases diverse strategies employed by nature.

Gabosines vs. Shikimate-Derived Cyclitols : The biosynthesis of this compound via the pentose phosphate pathway and S-7-P cyclization stands in contrast to many other cyclitols, such as those derived from the shikimate pathway . rsc.orgjst.go.jp The shikimate pathway is a well-known route for producing aromatic amino acids and other cyclic compounds in plants and microorganisms, but it is not utilized for gabosine formation. rsc.orgrsc.org

Gabosines vs. Other C7-Carbasugars : Gabosines belong to the C7-carbasugar family. researchgate.netrsc.org The biosynthesis of other C7-carbasugars, like validamycin, also involves cyclization of a seven-carbon sugar phosphate, but the subsequent enzymatic modifications and resulting structures differ. cjnmcpu.com For example, the biosynthesis of the validoxylamine A core of validamycin also starts from S-7-P and proceeds through 2-epi-5-epi-valiolone, but it involves amination steps not seen in this compound formation. cjnmcpu.com

Common Themes in Carbasugar Biosynthesis : A recurring theme is the use of sugar phosphates as starting materials and an intramolecular aldol-type cyclization to form the carbocyclic ring. rsc.orgnih.gov The subsequent divergence in pathways, involving epimerases, oxidoreductases, aminotransferases, and other modifying enzymes, is what generates the vast structural diversity observed in natural carbasugars. nih.govrsc.org

This comparative analysis highlights that while the initial ring-forming strategy can be conserved, the downstream enzymatic toolkit dictates the final structure and identity of the carbasugar natural product.

Chemical Synthesis and Derivatization Strategies for Gabosine G

Total Synthesis Approaches to Gabosine G

The total synthesis of this compound, along with other members of the gabosine family, has been a subject of considerable research, leading to the development of several distinct and innovative synthetic routes. researchgate.net

Retrosynthetic Analysis in this compound Total Synthesis

Retrosynthetic analysis is a foundational strategy in planning the synthesis of complex molecules like this compound. beilstein-journals.orgub.edu This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. ub.edu

For this compound, a common retrosynthetic approach involves identifying the core cyclohexenone ring as a key structural motif. A frequent disconnection strategy targets the carbon-carbon double bond of the enone system, often envisioning its formation via an intramolecular olefination reaction, such as the Horner-Wadsworth-Emmons (HWE) reaction. researchgate.netconicet.gov.ar This leads back to a keto-phosphonate precursor. Another key disconnection is the bond between the primary alcohol and the ring, which simplifies the target to Gabosine I, suggesting that this compound can be accessed through a late-stage selective acetylation of Gabosine I. researchgate.net The chiral polyhydroxylated backbone is typically traced back to a chiral pool starting material, such as a carbohydrate like δ-d-gluconolactone, which provides the necessary stereochemical information from the outset. researchgate.netacs.org

Stereoselective and Enantioselective Methodologies in this compound Synthesis

The dense stereochemistry of this compound necessitates the use of highly controlled stereoselective and enantioselective reactions. A primary strategy involves starting from the "chiral pool," utilizing readily available and enantiopure starting materials like carbohydrates. For instance, δ-d-gluconolactone and D-mannitol have served as effective starting points, embedding the required stereocenters into the synthetic intermediates from the beginning. researchgate.netacs.orgresearchgate.net

Diastereoselective reactions are crucial for setting the relative stereochemistry of the newly formed chiral centers during the synthesis. For example, reductions of ketone intermediates are often performed with stereoselective reducing agents to control the configuration of the resulting hydroxyl group. conicet.gov.ar Similarly, epoxidation and dihydroxylation reactions on alkene intermediates are employed to install multiple stereocenters with high fidelity.

Enantioselective approaches have also been developed. These methods create the desired chirality from achiral or racemic precursors using chiral catalysts or reagents. While less common for this compound itself, which is often derived from chiral pool precursors, related syntheses in the gabosine family have utilized enantioselective methods like asymmetric Diels-Alder reactions and desymmetrization of meso-compounds to establish the initial stereochemistry. thieme-connect.deresearchgate.net

Key Organic Reactions Employed in this compound Construction

Several powerful organic reactions are instrumental in the construction of the this compound framework.

Horner-Wadsworth-Emmons (HWE) Olefination: This reaction is a cornerstone in many this compound syntheses for constructing the cyclohexenone ring. conicet.gov.ar An intramolecular HWE reaction of a suitably functionalized keto-phosphonate precursor effectively closes the six-membered ring to form the α,β-unsaturated ketone moiety. researchgate.net One notable synthesis describes a one-pot oxidation and intramolecular HWE olefination sequence starting from a hydroxy phosphonate (B1237965) derived from δ-d-gluconolactone. researchgate.netconicet.gov.ar

Aldol (B89426) Cyclization: Intramolecular aldol reactions have been utilized to form the carbocyclic core of gabosines. acs.org By carefully choosing reaction conditions and protecting groups on a linear diketone precursor, chemists can control the regioselectivity of the cyclization to produce different gabosine skeletons. researchgate.netnih.gov

Ring-Closing Metathesis (RCM): RCM has proven to be a valuable tool for forming the six-membered carbocycle in the synthesis of various gabosines and related carbasugars. researchgate.netthieme-connect.de This reaction, typically catalyzed by ruthenium-based catalysts, efficiently cyclizes a diene precursor to form the cyclohexene (B86901) ring, which can then be further functionalized.

Nozaki–Hiyama–Kishi (NHK) Reaction: The Nozaki-Hiyama-Kishi reaction, an intramolecular chromium-mediated coupling of an aldehyde with a vinyl halide, has been employed as a key ring-forming step in the synthesis of related gabosines like Gabosine C. researchgate.net

Comparison of Synthetic Efficiency and Yields Across Different this compound Total Syntheses

Below is a table comparing different synthetic approaches to this compound and related precursors.

Starting MaterialKey StrategyTarget CompoundNumber of StepsOverall YieldReference
δ-d-GluconolactoneIntramolecular HWE OlefinationGabosine I4Not explicitly stated for Gabosine I, but 5 steps for this compound researchgate.net
δ-d-GluconolactoneIntramolecular HWE OlefinationGabosine I565% researchgate.net
myo-Inositol OrthoesterVinylogy in Orthoester Hydrolysis(±)-Gabosine G6Not specified acs.org
δ-d-GluconolactoneDiversity-Oriented Synthesis, Aldol Cyclization(-)-Gabosine GNot specifiedNot specified acs.orgnih.gov

Semisynthetic Routes to this compound from Readily Available Precursors

Semisynthesis, which starts from a naturally occurring or readily available complex molecule, is a powerful strategy. In the context of this compound, the most direct semisynthetic route is the conversion from Gabosine I. The structure of this compound is 7-O-acetyl-gabosine I, meaning it can be prepared by the selective acetylation of the primary hydroxyl group of Gabosine I. researchgate.net

Furthermore, syntheses starting from abundant natural products like δ-d-gluconolactone can be considered semisynthetic in nature, as they leverage a complex, enantiopure starting material provided by nature to significantly shorten the synthetic sequence compared to a de novo synthesis from simple achiral building blocks. researchgate.netrsc.org Chemoenzymatic approaches, which use enzymes for key transformations, also fall under this umbrella. For example, the biotransformation of substituted benzenes like iodobenzene (B50100) using toluene (B28343) dioxygenase has been used to create chiral diol intermediates for the synthesis of other gabosines. nih.govrsc.org

Diversity-Oriented Synthesis of this compound and its Analogues

Diversity-oriented synthesis (DOS) aims to produce a wide range of structurally diverse molecules from a common intermediate, facilitating the exploration of chemical space and structure-activity relationships. core.ac.uk Several DOS strategies have been developed that include this compound as one of the synthetic targets. nih.gov

One such approach utilizes a versatile polyoxygenated intermediate derived from δ-d-gluconolactone. acs.orgnih.gov By strategically manipulating the protecting groups on this intermediate and controlling the conditions for key reactions like intramolecular aldol cyclizations, a variety of gabosines and related carbasugars, including (-)-Gabosine G, (+)-Gabosine E, and (-)-Gabosine I, can be synthesized from a single precursor. acs.orgnih.gov This strategy highlights the flexibility of using a common intermediate to access multiple structurally distinct natural products. nih.gov Another DOS approach used the desymmetrization of C2-symmetric tri-O-isopropylidene mannitol (B672) and a ring-closing metathesis (RCM) as key steps to generate gabosine analogues. researchgate.net These approaches are valuable not only for the efficient synthesis of known natural products but also for the creation of novel, non-natural analogues for biological evaluation. researchgate.netnih.gov

Chemical Modifications and Derivatization of this compound

The structural complexity and biological relevance of gabosines have spurred significant interest in the development of synthetic routes not only to the natural products themselves but also to a wide array of their analogues and derivatives. These efforts aim to explore structure-activity relationships, improve biological efficacy, and generate novel molecular probes.

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound and its related analogues has been successfully achieved through diversity-oriented strategies that allow for the creation of multiple complex molecules from a common intermediate.

One prominent diversity-oriented approach utilizes δ-d-gluconolactone as a chiral starting material. nih.govacs.org A key transformation in this strategy is the intramolecular aldol-cyclization of a diketone derived from the gluconolactone. nih.gov This cyclization yields key polyoxygenated intermediates with varied O-protecting groups. nih.govacs.org Through controlled and tunable deprotection manipulations, these versatile intermediates can be converted into a range of structurally distinct carbasugars. nih.govacs.org This robust methodology has enabled the syntheses of several gabosines and related compounds, including (-)-Gabosine G, (+)-Gabosine E, (-)-Gabosine I, (-)-Gabosine K, (+)-streptol, and (-)-uvamalol A. nih.govacs.org Notably, this approach also led to the first total syntheses of (+)-Gabosine P and (+)-Gabosine Q. nih.govacs.org

Another efficient route provides a short synthesis of this compound from its direct precursor, Gabosine I. This method also begins with δ-D-gluconolactone and employs a one-pot reaction involving tetrapropylammonium (B79313) perruthenate (TPAP) oxidation followed by a potassium carbonate (K2CO3)-mediated intramolecular Horner-Wadsworth-Emmons (HWE) olefination as the key step to furnish Gabosine I. researchgate.netacs.org this compound is then synthesized directly from Gabosine I through the regioselective acetylation of the primary alcohol group. researchgate.netacs.org This transformation represents the first documented synthesis of this compound. acs.org

Research Findings on this compound Analogue Synthesis

Starting Material Key Strategy Products Reference
δ-d-gluconolactone Diversity-oriented synthesis via intramolecular aldol-cyclization and tunable deprotection (-)-Gabosine G, (+)-Gabosine E, (-)-Gabosine I, (-)-Gabosine K, (+)-Gabosine P, (+)-Gabosine Q, (+)-streptol, (-)-uvamalol A nih.govacs.org

Synthetic Approaches for Non-Natural this compound Derivatives

The creation of non-natural gabosines, which are not found in nature but may possess unique or enhanced biological activities, often relies on chemoenzymatic strategies. nih.govnih.gov These methods combine the high selectivity of enzymatic reactions with the versatility of traditional organic chemistry.

A successful chemoenzymatic approach for preparing non-natural gabosines involves the use of a chiral building block, or synthon, derived from the enzymatic transformation of monosubstituted benzenes like toluene. nih.govnih.govmdpi.com Specifically, the biotransformation of toluene produces the chiral diol (1R,2S)-3-methylcyclohexa-3,5-diene-1,2-diol. nih.govmdpi.com This metabolite serves as a valuable starting material where its inherent chirality is transferred to the final gabosine product. nih.govmdpi.comvulcanchem.com

Following the initial enzymatic step, further chemical transformations are carried out to introduce additional functionality and stereocenters into the molecule, ultimately yielding novel, non-natural gabosine structures. nih.govnih.govmdpi.com This chemoenzymatic strategy has been effectively used to prepare Gabosine H and two other non-natural methylgabosines. nih.gov While this specific work focused on Gabosine H, the methodology demonstrates a powerful and adaptable platform for generating a wide range of non-natural gabosine derivatives by leveraging biotransformed chiral synthons. nih.govvulcanchem.com

Table of Mentioned Compounds

Compound Name
(-)-4-epi-gabosine C
(+)-Gabosine C
(+)-Gabosine E
(+)-Gabosine P
(+)-Gabosine Q
(+)-streptol
(-)-Gabosine G
(-)-Gabosine I
(-)-Gabosine K
(-)-uvamalol A
(1R,2S)-3-methylcyclohexa-3,5-diene-1,2-diol
2-epi-5-epi-valiolone (B1265091)
δ-d-gluconolactone
Gabosine A
Gabosine F
This compound
Gabosine H
Gabosine I
Potassium Carbonate
Tetrapropylammonium perruthenate (TPAP)

Molecular and Cellular Mechanisms of Gabosine G Action

Identification of Gabosine G's Molecular Targets in Biological Systems

The gabosine family, as a class, exhibits a range of biological activities suggesting interactions with various molecular targets. These activities include enzyme inhibition and DNA binding. While the broad potential for target interaction is recognized for gabosines, specific, detailed information on the precise molecular targets of this compound in biological systems is not extensively detailed in the immediately available literature. Research into the repositioning of anti-infective compounds has included investigations into gabosines, with studies sometimes reporting docking scores against potential targets for specific analogues like Gabosine D. However, comprehensive identification of this compound's unique molecular targets requires further dedicated research.

Interaction of this compound with Enzymes and Proteins (e.g., glycosidases, glutathione (B108866) S-transferases)

Gabosines are known for their enzyme inhibitory properties. Studies on specific gabosine analogues have provided insights into these interactions. For instance, Gabosine J has been identified as an inhibitor of α-mannosidase, an enzyme involved in various biological processes. Furthermore, inhibition of Glutathione S-Transferase M1 has been reported for a "new gabosine".

Glutathione S-transferases (GSTs) are a diverse family of enzymes involved in detoxification by catalyzing the conjugation of glutathione to electrophilic substrates. They also play roles in other cellular processes, including the attenuation of oxidative stress and participation in hormone transport. Plant GSTs, for example, are highly inducible by stress conditions, including microbial infections. GSTs are typically dimeric proteins, with each subunit containing a catalytic site composed of a glutathione-binding site (G-site) and a hydrophobic substrate-binding site (H-site). Glycosidases, such as α-mannosidase, are enzymes that catalyze the hydrolysis of glycosidic bonds. The inhibition of specific enzymes like α-mannosidase and GSTs by certain gabosines highlights the potential for this compound to interact with similar enzymatic targets, although direct evidence for this compound's interaction with these specific enzymes is not explicitly provided in the search results.

This compound-Induced Modulation of Cellular Signaling Pathways

Cellular signaling pathways are complex networks that regulate a myriad of cellular responses by transmitting extracellular signals into the cell. These pathways involve the modulation of various signaling molecules, including receptors, kinases, and transcription factors. While gabosines are known to exhibit diverse biological activities, the specific mechanisms by which this compound directly modulates cellular signaling pathways are not clearly elucidated in the provided information. The potential enzyme inhibitory or DNA-binding properties of gabosines could indirectly influence signaling cascades, as many pathways rely on enzymatic activity and are regulated at the transcriptional level through DNA interactions. However, detailed research findings specifically on this compound's impact on particular signaling pathways were not found. General cellular signaling involves pathways like the Wnt/β-catenin, Notch, Hedgehog, and TGF-β/BMP pathways, among others. Modulation of cellular signaling can occur through various mechanisms, including the activation or inhibition of key enzymes and the alteration of gene expression.

Analysis of this compound Effects on Nucleic Acid Interactions and Stability

Gabosines have been reported to possess DNA-binding properties. The interaction of small molecules with nucleic acids can influence their structure and stability, impacting fundamental cellular processes like transcription and replication. Nucleic acid stability is influenced by factors such as base pairing and base stacking interactions. Non-canonical structures like G-quadruplexes, formed in guanine-rich sequences, also play important roles and their stability can be modulated by interacting proteins and small molecules. While the general capacity of gabosines to bind DNA is noted, specific details regarding how this compound interacts with different forms of nucleic acids (e.g., double-stranded DNA, RNA, G-quadruplexes) or its precise effects on their structural stability were not available in the retrieved information. Research on nucleic acid interactions often involves analyzing binding affinity, structural changes upon binding, and the impact on processes mediated by nucleic acids.

Biological Activities of Gabosine G in Pre Clinical Models

Antimicrobial Activities of Gabosine G (e.g., antibiotic) in in vitro Assays

Research indicates that gabosines, as a class, possess antibiotic properties. researchgate.netnih.govresearchgate.net While specific detailed in vitro antimicrobial assay data solely for this compound is not extensively highlighted in the search results, the broader classification of gabosines as antibiotics suggests potential activity against microorganisms. In vitro antimicrobial activity is typically evaluated using methods such as disc diffusion or broth micro-dilution to determine the minimum inhibitory concentration (MIC) and inhibition zone diameters against various bacterial and fungal strains. nih.govplos.org

Antineoplastic and Cytotoxic Effects of this compound in Cancer Cell Lines

Gabosines have demonstrated promising pharmacological activities as anticancer agents. researchgate.netnih.govresearchgate.net Studies on related compounds and the broader class of carbasugars provide context for the potential antineoplastic effects of this compound. For instance, some carbasugars have shown cytotoxicity against cancer cell lines, including P388 lymphocytic leukemia cells and human cancer cell lines such as HBC-5 and SNB-75. rsc.org Additionally, certain azatetracyclic derivatives, structurally distinct from gabosines but also explored for anticancer potential, have exhibited cytotoxic activity against a range of cancer cell lines, including leukemia, breast, melanoma, and colon cancer lines, with varying IC₅₀ values. mdpi.comrsc.org These cytotoxic effects can involve the induction of apoptosis and inhibition of cell proliferation. nih.govejgm.co.ukarchivesofmedicalscience.com

Enzyme Inhibitory Profiles of this compound (e.g., α-glucosidase, α-mannosidase, β-galactosidase, β-glucosidase, GST, glycoside hydrolases)

Gabosines are known for their enzyme inhibitory properties. researchgate.netnih.govresearchgate.net Specific gabosines and their derivatives have been investigated for their ability to inhibit various enzymes, particularly glycoside hydrolases. For example, (-)-gabosine J has been shown to inhibit α-mannosidase. researchgate.netrsc.org Its reduced forms, gabosinol J-α and gabosinol J-β, have demonstrated inhibitory activity against β-galactosidase and β-glucosidase, respectively. researchgate.net Another gabosine derivative, gabosine P, exhibited α-glucosidase inhibitory activity with an IC₅₀ value of 9.07 μM, showing higher potency than the control acarbose (B1664774) in one study. researchgate.net

Furthermore, a new class of human GST inhibitors has been identified, with a lead compound, 4-O-decyl-gabosine D, showing synergistic effects with cisplatin (B142131) against the A549 lung cancer cell line, and this activity involved the inhibition of glutathione (B108866) S-transferase M1 (GSTM1). acs.org This highlights the potential of gabosine derivatives as inhibitors of GST, enzymes involved in detoxification and often implicated in drug resistance in cancer. acs.orgmdpi.com

While direct inhibitory data for this compound against all the listed enzymes (α-glucosidase, α-mannosidase, β-galactosidase, β-glucosidase, GST, glycoside hydrolases) is not explicitly detailed for every enzyme in the provided search results, the activity observed for other gabosines underscores the likelihood of this compound also possessing a range of enzyme inhibitory effects within the glycosidase and potentially GST families. Glycoside hydrolases, including α- and β-glucosidases and galactosidases, are crucial for various biological processes, and their inhibition can have therapeutic implications, such as in metabolic disorders and cancer. rsc.orgnih.govmdpi.comscielo.brscbt.comacs.org

Biological Activity of this compound in Model Organisms (e.g., yeast, C. elegans, Drosophila, zebrafish)

Information specifically detailing the biological activity of this compound in model organisms such as C. elegans, Drosophila, or zebrafish is not prominently featured in the provided search results. However, the broader class of gabosines and related carbasugars have been explored in some model systems. For instance, some carbasugars have shown inhibitory activity against α-glycosidase derived from yeast. researchgate.netdntb.gov.ua Additionally, studies on other compounds with enzyme inhibitory or cytotoxic activities sometimes utilize yeast or other simple organisms as initial screening models.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives in Biological Contexts

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of a compound affect its biological activity. While a comprehensive SAR study specifically centered on this compound is not fully detailed in the search results, the synthesis and evaluation of various gabosine derivatives imply ongoing SAR investigations within this compound class. researchgate.netnih.govresearchgate.netrsc.orgresearchgate.netacs.orgmdpi.com For example, studies on gabosine derivatives as SGLT2 inhibitors hinted that replacing the endocyclic oxygen atom with a methylene (B1212753) group had a minimal effect on inhibition, providing insight into the structural features important for that specific activity. researchgate.net The identification of 4-O-decyl-gabosine D as a lead GST inhibitor with optimum synergistic effect in lung cancer cells also suggests SAR exploration to identify more potent or effective derivatives. acs.org These studies collectively contribute to understanding the relationship between the structural features of gabosines and their diverse biological activities, guiding the design of new analogs with potentially improved properties.

Assessment of this compound Effects on Cellular Processes (e.g., cell proliferation, apoptosis, inflammation) in Cell Cultures

The cytotoxic and antineoplastic effects of gabosines in cancer cell lines, as mentioned in Section 7.2, directly relate to their assessment on cellular processes such as cell proliferation and apoptosis in cell cultures. Compounds with antineoplastic activity often exert their effects by inhibiting cell proliferation and inducing apoptosis (programmed cell death) in cancer cells. nih.govejgm.co.ukarchivesofmedicalscience.com While specific data for this compound's direct effects on inflammation in cell cultures were not found in the provided results, the broader biological activities of carbasugars and natural products sometimes include anti-inflammatory effects, although this would require specific investigation for this compound. Studies on other compounds have shown the assessment of cell proliferation through assays like MTT and the analysis of apoptosis using techniques such as Annexin-V and propidium (B1200493) iodide staining in cell culture models. nih.govarchivesofmedicalscience.companavance.comnih.gov The observed antineoplastic activity of gabosines suggests that this compound likely influences cell proliferation and apoptosis pathways in susceptible cancer cell lines.

Advanced Analytical and Characterization Methodologies for Gabosine G Research

Quantitative Analysis of Gabosine G in Biological Samples and Culture Media (excluding human samples)

Quantitative analysis of small molecules like this compound in complex biological matrices and culture media is crucial for studying its fate and interactions in non-human systems. While specific studies detailing the quantitative analysis of this compound in biological samples or culture media were not found in the consulted literature, general methodologies employed for the quantification of small molecules and metabolites in such matrices are highly relevant and would likely be applicable.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely utilized and powerful technique for the identification and quantitative analysis of compounds in complex biological samples due to its high sensitivity, specificity, and throughput nih.gov. This method involves the chromatographic separation of the analyte from the matrix components, followed by detection and quantification using mass spectrometry. Proper sample preparation is a critical step in quantitative analysis from biological matrices to minimize interference from co-existing substances and enhance the specificity and sensitivity of the detection method nih.gov. Techniques such as solid-phase extraction (SPE) can be employed for fast desalting and analyte concentration from samples like cell pellets and culture supernatants.

Other quantitative methods for analysis in biological contexts include techniques used for assessing cell viability or specific cellular components, but these are typically not direct measurements of a specific small molecule like this compound. The selection of a suitable quantitative method for this compound would depend on factors such as the concentration of the compound, the complexity of the matrix, and the required sensitivity and throughput.

Stability and Degradation Pathway Analysis of this compound

Understanding the stability of this compound under various conditions and identifying its degradation pathways are essential for its handling, storage, and research applications. Stability studies typically involve exposing the compound to different environmental factors such as temperature, humidity, and light, as well as assessing its behavior under various pH conditions and in the presence of oxidizing agents . These studies aim to establish parameters such as shelf life and identify degradation mechanisms.

Forced degradation studies are often conducted to accelerate the degradation process and generate representative samples for developing stability-indicating analytical methods . Common stress conditions include acid and base hydrolysis, thermal degradation, photolysis, and oxidation . The selection of specific stress conditions should be based on the potential decomposition pathways relevant to the compound's structure and intended use or storage conditions .

While specific data on the stability and degradation pathways of this compound were not found, as a carbasugar with hydroxyl and ketone functionalities, it may be susceptible to hydrolysis under certain pH conditions or oxidation. Identifying degradation products typically involves analytical techniques such as mass spectrometry and NMR spectroscopy to determine their structures.

Chromatographic Techniques for this compound Purity Assessment and Process Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools for assessing the purity of chemical compounds and monitoring chemical processes. These techniques separate compounds based on their differential partitioning between a mobile phase and a stationary phase.

HPLC is widely used for the analysis of a broad range of compounds, including polar and non-volatile substances. Given that this compound is a carbasugar with multiple hydroxyl groups, it is likely a polar compound, making HPLC a suitable technique for its purity assessment and for monitoring its synthesis or reactions. HPLC methods typically involve injecting a liquid sample onto a column packed with a stationary phase and eluting the components with a liquid mobile phase. Various detectors, such as UV detectors or mass spectrometers, can be used in conjunction with HPLC.

GC is primarily used for the separation and analysis of volatile and thermally stable compounds. While some less volatile compounds can be analyzed by GC after derivatization to increase their volatility, HPLC is generally preferred for compounds like carbasugars that may not be sufficiently volatile. GC involves vaporizing the sample and carrying it through a column with a carrier gas.

For purity assessment, chromatographic methods aim to separate the target compound from impurities, and the purity is often determined by calculating the relative area of the peak corresponding to the target compound in the chromatogram. In process monitoring, chromatography can be used to track the consumption of starting materials, the formation of products, and the appearance of byproducts or impurities over time.

Isotopic Labeling and Tracing for this compound Metabolic Studies (in non-human systems)

Isotopic labeling and tracing techniques are powerful approaches for investigating metabolic pathways and fluxes in biological systems. By incorporating stable isotopes (such as 13C, 15N, or 2H) into a molecule like this compound, researchers can track its transformation and incorporation into downstream metabolites within a biological system. These studies are typically conducted in non-human systems, including microbial cultures, cell lines, or animal models.

The principle involves introducing the isotopically labeled compound into the biological system and then analyzing samples collected over time using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. MS can detect the mass difference between labeled and unlabeled molecules and their fragments, providing information about the incorporation of the isotope. NMR spectroscopy can provide detailed information about the position of the incorporated isotope within the molecule.

Isotopic labeling studies can be used to:

Elucidate metabolic pathways by identifying labeled downstream metabolites.

Quantify metabolic fluxes, which represent the rates of reactions within a metabolic network.

Discover novel metabolic reactions or pathways.

Computational and Theoretical Investigations of Gabosine G

Molecular Docking and Dynamics Simulations of Gabosine G-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. frontiersin.orgmdpi.com These methods are crucial for understanding the mechanism of action, binding affinity, and specificity of potential drug candidates.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This is achieved by sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to rank them. mdpi.com For instance, molecular docking studies on Gabosine P, a closely related compound, have been used to elucidate its interaction with α-glucosidase, revealing key hydrogen bonding and hydrophobic interactions that contribute to its inhibitory activity. researchgate.net Such studies are instrumental in designing new and more potent anti-diabetic agents. researchgate.net

While no specific molecular docking studies on this compound have been reported, it is plausible that similar investigations could be conducted to explore its interactions with various biological targets. For example, docking this compound into the active site of enzymes like glutathione (B108866) S-transferase (GST), a target for some gabosine analogues, could help in understanding potential anticancer activities. acs.org

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex, simulating the movements of atoms and molecules over time. nih.govmdpi.com These simulations can reveal the stability of the docked pose, the role of solvent molecules, and conformational changes in both the ligand and the protein upon binding. nih.govnih.gov MD simulations are particularly useful for studying the dynamic nature of G-quadruplex DNA, a potential target for some carbocyclic compounds. rsc.org Given that some gabosines have shown DNA-binding properties, MD simulations could be a valuable tool to investigate the potential interaction of this compound with nucleic acid structures.

Table 1: Illustrative Example of Molecular Docking Data for a Gabosine Analogue

This table illustrates the type of data that could be generated from a molecular docking study of this compound against a hypothetical protein target. The data presented here is based on findings for related compounds and is for illustrative purposes only.

ParameterValueInterpretation
Binding Energy (kcal/mol) -8.5A negative value indicates a favorable binding interaction.
Key Interacting Residues ASP-12, TYR-54, PHE-101Amino acids in the protein's active site forming crucial bonds.
Types of Interactions Hydrogen Bonds, Hydrophobic InteractionsThe primary forces stabilizing the ligand-protein complex.
Predicted Inhibition Constant (Ki) 1.2 µMA theoretical measure of the compound's potency as an inhibitor.

Quantum Chemical Calculations for this compound Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, geometry, and reactivity of molecules. mdpi.comrsdjournal.orgcecam.org These methods solve the Schrödinger equation (or a simplified form) to determine the electron distribution and energy of a molecule. northwestern.edu This information is fundamental to understanding a compound's intrinsic properties and predicting its chemical behavior.

For a molecule like this compound, quantum chemical calculations can be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate electronic properties: Determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity. The HOMO-LUMO gap can indicate the chemical stability of the molecule.

Predict spectroscopic properties: Calculate properties such as NMR chemical shifts, which can aid in structure elucidation by comparing theoretical and experimental spectra. mdpi.com

Analyze the electrostatic potential: Map the charge distribution on the molecular surface to identify regions that are prone to electrophilic or nucleophilic attack, which is important for understanding interactions with biological targets.

Table 2: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

This table provides an example of the kind of data that quantum chemical calculations could yield for this compound. These values are hypothetical and for illustrative purposes.

PropertyCalculated ValueSignificance
HOMO Energy -6.2 eVRelates to the ability to donate electrons.
LUMO Energy -1.5 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap 4.7 eVIndicates chemical reactivity and stability.
Dipole Moment 3.5 DMeasures the overall polarity of the molecule.

In Silico Screening and Predictive Modeling of this compound Biological Activities

In silico screening and predictive modeling are computational techniques used to assess the potential biological activities of a large number of compounds quickly and cost-effectively. nih.govqima-lifesciences.com These methods utilize computational models to predict properties such as bioactivity, toxicity, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).

Virtual screening involves docking a library of compounds into a target protein structure to identify potential "hits" that are likely to bind. nih.gov This approach can be used to screen for new biological targets for this compound or to identify other gabosine-like molecules with potentially improved activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is another important predictive tool. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By building a QSAR model for a set of known active compounds, the activity of new, untested compounds like this compound or its derivatives can be predicted. Such models are valuable for prioritizing which compounds to synthesize and test in the laboratory. researchgate.net

Predictive models can also be used to assess the "drug-likeness" of a compound, based on properties such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors (e.g., Lipinski's rule of five). While there are no specific predictive modeling studies reported for this compound, these in silico tools are routinely applied in drug discovery projects involving natural products. nih.gov For example, in silico screening has been successfully used to identify potential anticancer agents. nih.gov

Table 3: Illustrative Predictive Modeling Profile for this compound

This table shows a hypothetical predictive profile for this compound based on common in silico models.

Model/PropertyPredicted OutcomeImplication
Bioactivity Score (General) 0.15Suggests a moderate likelihood of biological activity.
GPCR Ligand Prediction InactivePredicted not to be a strong ligand for G-protein coupled receptors.
Enzyme Inhibitor Prediction ActivePredicted to have potential as an enzyme inhibitor.
ADMET - Oral Bioavailability GoodThe molecule is predicted to be well-absorbed when taken orally.
ADMET - Blood-Brain Barrier Permeation LowThe molecule is not expected to cross into the central nervous system readily.

Future Directions and Emerging Research Avenues for Gabosine G

Development of Novel Gabosine G Analogues with Enhanced Bioactivity or Selectivity

The synthesis of this compound analogues is a burgeoning area of research aimed at improving its biological activity and selectivity. core.ac.uk The structural complexity and diverse biological potential of gabosines have spurred the development of various synthetic strategies. rsc.org A key focus is the creation of a diverse range of carbasugars from versatile intermediates, allowing for the generation of structurally different compounds through controlled deprotection and modification. nih.gov

One promising approach involves a diversity-oriented synthesis, which has been successfully employed to create several gabosines and related analogues. nih.gov This strategy utilizes a common precursor, often derived from readily available starting materials like δ-d-gluconolactone, which can be transformed into various gabosine-type carbasugars. nih.gov For instance, the regioselective acetylation of the primary alcohol in Gabosine I directly yields this compound. researchgate.net This highlights the potential for late-stage functionalization to generate novel analogues.

The search for enhanced bioactivity often involves modifying the core structure or the side chains of the gabosine molecule. Research has shown that the polarity of substituent groups can significantly influence inhibitory effects. researchgate.net For example, in a series of gabosine analogues, those with higher polarity at the C-5 position demonstrated greater inhibitory activity. researchgate.net This suggests that future synthetic efforts could focus on introducing various polar groups at different positions of the gabosine scaffold to modulate its biological properties.

Furthermore, the development of stereoselective synthesis methods is crucial for producing specific isomers of this compound analogues. rsc.org Different stereoisomers can exhibit vastly different biological activities. Therefore, precise control over the stereochemistry during synthesis is essential for creating analogues with desired therapeutic properties.

Analogue Type Synthetic Strategy Potential Enhancement Reference
C-5 Substituted AnaloguesDiversity-oriented synthesisIncreased inhibitory activity researchgate.net
StereoisomersStereoselective synthesisImproved selectivity and potency rsc.org
Functionalized Side ChainsLate-stage functionalizationModified pharmacokinetic properties researchgate.net

Exploration of this compound as a Chemical Biology Probe

The unique structure and biological activity of this compound make it an attractive candidate for development as a chemical biology probe. Chemical probes are small molecules used to study biological processes and protein functions in a cellular context. mdpi.com The ability of gabosines to interact with biological targets, such as their reported DNA binding properties, suggests their potential for probing specific cellular pathways. rsc.orgtcichemicals.com

To be effective, a chemical probe must possess certain characteristics, including high potency and specificity for its target. uwo.ca The development of this compound-based probes would likely involve the incorporation of reporter tags, such as fluorescent dyes or affinity labels, to enable visualization and identification of its binding partners within a cell. mdpi.com Minimalist linkers containing functionalities like diazirines and alkynes can be incorporated into bioactive molecules to facilitate target identification through techniques like photo-affinity labeling. mdpi.com

One area of interest is the use of this compound probes to investigate G-quadruplexes, which are secondary structures in nucleic acids that play roles in various cellular processes. rsc.org Given the DNA binding capabilities of gabosines, probes derived from this compound could be valuable tools for mapping and studying the biological significance of these structures. rsc.orgrsc.org

The development of such probes would require a multidisciplinary approach, combining organic synthesis to create the modified this compound molecules with proteomic and genetic techniques to identify their cellular targets and elucidate their mechanisms of action. mdpi.com

Unveiling New Biological Functions and Targets for this compound

While some biological activities of gabosines, such as anticancer and enzyme inhibition properties, have been reported, the full spectrum of their biological functions and molecular targets remains largely unexplored. researchgate.netresearchgate.net Future research will likely focus on identifying the specific proteins and pathways that this compound interacts with to exert its biological effects.

Gabosines belong to the broader class of carbasugars, which are known to exhibit a wide range of biological activities, including acting as glycosidase inhibitors. researchgate.net Given this, a key research direction is to screen this compound against a panel of enzymes, particularly those involved in carbohydrate metabolism and cellular signaling.

The structural similarity of gabosines to carbohydrates suggests they might interfere with cellular processes that involve sugar recognition. rsc.org This opens up possibilities for investigating their role in modulating pathways related to diseases like diabetes and cancer, where aberrant glycosylation is often observed.

Furthermore, the reported DNA binding activity of some gabosines warrants deeper investigation. rsc.orgtcichemicals.com Elucidating the specific DNA sequences or structures that this compound recognizes could reveal novel mechanisms of gene regulation and provide insights into its potential as an anticancer agent. Techniques such as affinity chromatography coupled with mass spectrometry could be employed to pull down and identify the cellular binding partners of this compound.

Advancements in Sustainable and Scalable Production of this compound

The advancement of research and potential therapeutic applications of this compound is contingent on the development of efficient, sustainable, and scalable production methods. mdpi.comrepec.org While several total syntheses of gabosines have been reported, many of these routes are lengthy and may not be suitable for large-scale production. rsc.orgresearchgate.netnih.gov

Future efforts in this area will likely focus on several key strategies:

Chemoenzymatic Synthesis: Combining chemical synthesis with enzymatic transformations can offer a more sustainable and efficient route to this compound. researchgate.net Biotransformations can introduce chirality and perform specific reactions under mild conditions, reducing the need for harsh reagents and protecting group manipulations. researchgate.net

Development of Greener Synthetic Routes: Research is ongoing to develop synthetic methods that utilize more environmentally friendly reagents and solvents. repec.org This includes exploring one-pot reactions and catalytic processes to minimize waste and energy consumption. mdpi.com

Scalable Synthesis: A significant challenge is to transition from laboratory-scale synthesis to a process that can produce larger quantities of this compound. repec.orgnih.gov This requires optimizing reaction conditions, developing robust purification methods, and ensuring high yields at each step. mdpi.com

Recent advancements in the synthesis of related natural products have demonstrated the feasibility of scalable production through innovative chemical processes. repec.org For example, the use of recyclable solvents and the development of continuous flow processes are promising avenues for the sustainable production of complex molecules like this compound.

Production Approach Key Advantages Reference
Chemoenzymatic SynthesisHigh selectivity, mild reaction conditions researchgate.net
Green ChemistryReduced environmental impact, use of renewable resources repec.org
Scalable SynthesisEnables large-scale production for further research and development mdpi.comnih.gov

Integration of this compound Research with Systems Biology and Omics Approaches

To gain a comprehensive understanding of the biological effects of this compound, future research will need to integrate traditional chemical and biological studies with systems-level approaches. frontiersin.orgfrontiersin.org Systems biology, which utilizes high-throughput "omics" technologies such as genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to a small molecule. frontiersin.orgoeno-one.eu

By treating cells or organisms with this compound and analyzing the global changes in gene expression, protein levels, and metabolite profiles, researchers can identify the cellular pathways and networks that are perturbed by the compound. frontiersin.orgnih.gov This "hypothesis-free" approach can uncover unexpected biological functions and molecular targets that might be missed by more targeted investigations. frontiersin.org

For instance, transcriptomic analysis could reveal changes in gene expression patterns that point towards the activation or inhibition of specific signaling pathways. Proteomic studies could identify proteins whose abundance or post-translational modifications are altered in the presence of this compound, providing direct clues about its targets. Metabolomic profiling could shed light on how this compound affects cellular metabolism.

The vast datasets generated by these omics technologies require sophisticated computational and bioinformatics tools for analysis and interpretation. frontiersin.org Integrating these multi-omics data will be crucial for constructing a comprehensive model of this compound's mechanism of action and for identifying potential biomarkers of its activity. oeno-one.eu This integrated approach holds the promise of accelerating the translation of basic research on this compound into potential therapeutic applications.

Conclusion and Outlook for Gabosine G in Scientific Discovery

Synthesis of Key Scientific Contributions to Gabosine G Research

Significant scientific contributions to this compound research primarily revolve around its chemical synthesis. Given its complex structure as a polyhydroxylated methyl or hydroxymethyl cyclohexane (B81311), the development of efficient and stereoselective synthetic routes has been a key focus nih.govthegoodscentscompany.com. Researchers have explored various strategies to construct the carbasugar core and introduce the specific functionalities characteristic of this compound.

One notable approach involves the use of readily available natural substrates, such as δ-D-gluconolactone, as starting materials thegoodscentscompany.com. This method allows for the transfer of existing chirality into the target molecule, providing a route to enantiomerically pure this compound thegoodscentscompany.com. Another strategy has employed intramolecular aldol-cyclization of diketone precursors derived from δ-D-gluconolactone, offering a diversity-oriented pathway to access various gabosines, including this compound. The utility of such approaches is demonstrated by their successful application in the total synthesis of this compound.

Furthermore, research into this compound synthesis has contributed to the broader field of carbasugar chemistry by developing novel methodologies for constructing the carbocyclic ring and introducing specific stereochemistry. Techniques like the intramolecular Morita-Baylis-Hillman reaction and strategies involving tunable deprotection manipulation have been explored and applied in the synthesis of this compound and related analogues. These synthetic advancements are crucial not only for obtaining this compound for biological evaluation but also for creating structural variants to explore structure-activity relationships.

While specific detailed research findings solely focused on the biological activity of this compound are less extensively documented in the immediate search results compared to its synthesis, the compound is consistently mentioned within the context of gabosines possessing significant enzyme inhibition and potential therapeutic properties nih.govthegoodscentscompany.commdpi.com. The synthesis of this compound is often a step towards investigating the biological profile of this specific compound and its role within the broader bioactivity observed for the gabosine family.

Remaining Fundamental Scientific Questions Regarding this compound

Despite advancements in the synthesis of this compound, several fundamental scientific questions remain. A key area of ongoing inquiry pertains to the optimization and scalability of synthetic routes. While several successful total syntheses have been reported, developing more efficient, cost-effective, and environmentally benign methods for large-scale production of this compound is crucial for more extensive biological studies and potential applications.

Another significant question lies in fully elucidating the specific biological activities and molecular mechanisms of action of this compound itself. While gabosines in general are known for various bioactivities, the precise targets and pathways modulated by this compound require detailed investigation. Understanding its specific enzyme inhibition profile, if any, and comparing it to other gabosines like Gabosine J (known to inhibit α-mannosidase) would provide valuable insights into the structure-activity relationships within this class of compounds.

Furthermore, questions regarding the natural biosynthesis of this compound in Streptomyces strains persist. A deeper understanding of the biosynthetic pathway could potentially lead to alternative, potentially more sustainable, methods of production through fermentation or biocatalysis.

Prospective Impact of this compound Research on Chemical and Biological Sciences

Research into this compound holds significant prospective impact on both chemical and biological sciences. In chemistry, the continued pursuit of efficient and stereoselective syntheses of this compound and its analogues drives innovation in synthetic methodology, particularly in the challenging area of carbasugar synthesis nih.gov. The strategies developed for this compound can be applied to the synthesis of other complex natural products and carbohydrate mimics.

In biological sciences, further investigation into the specific bioactivities of this compound could uncover novel therapeutic leads. Given the reported enzyme inhibition properties of gabosines, this compound may prove to be a valuable tool for studying specific enzymatic pathways relevant to diseases nih.gov. Its potential as an enzyme inhibitor could be explored for applications in areas such as antimicrobial or anticancer research, building upon the general activities observed for the gabosine family nih.govthegoodscentscompany.com.

Moreover, this compound and other carbasugars serve as valuable chemical biology tools for probing glycosylation events and understanding the roles of carbohydrate-protein interactions in biological processes. Research on this compound can contribute to the development of new probes and inhibitors for studying glycosidases and other carbohydrate-processing enzymes. The unique structural features of carbasugars like this compound make them ideal scaffolds for developing inhibitors that mimic transition states or alter enzyme conformation.

Q & A

Q. What spectroscopic and chromatographic methods are essential for characterizing Gabosine G’s structural identity?

this compound’s structural elucidation typically requires a combination of nuclear magnetic resonance (NMR) spectroscopy (1D/2D), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For purity assessment, high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with diode-array detection (DAD) is recommended. Ensure spectral data align with literature precedents for related gabosines, and cross-validate with X-ray crystallography if crystalline forms are obtainable .

Q. How can researchers design a reproducible synthesis protocol for this compound?

Begin with retrosynthetic analysis to identify feasible pathways, prioritizing enantioselective methods for chiral centers. Document reaction conditions (temperature, catalysts, solvents), purification steps (column chromatography, recrystallization), and yield optimization strategies. For reproducibility, include detailed procedural notes (e.g., inert atmosphere requirements, reaction monitoring via TLC) and characterize intermediates at each stage .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Use cell-based assays (e.g., cytotoxicity against cancer cell lines via MTT assay) and enzyme inhibition studies (e.g., glycosidase inhibition assays). Include positive controls (e.g., deoxynojirimycin for glycosidase inhibition) and validate results with dose-response curves (IC50 calculations). Triplicate experiments with statistical analysis (Student’s t-test) are critical to confirm activity .

Advanced Research Questions

Q. How should researchers resolve contradictory bioactivity data for this compound across different studies?

Conduct a meta-analysis of existing literature to identify variables affecting outcomes (e.g., cell line specificity, assay conditions). Replicate experiments under standardized protocols, controlling for factors like solvent purity, cell passage number, and assay incubation time. Use multivariate statistical tools (ANOVA, principal component analysis) to isolate confounding variables .

Q. What strategies optimize this compound’s synthetic yield while minimizing enantiomeric impurities?

Employ Design of Experiments (DoE) to test variables (e.g., catalyst loading, solvent polarity) systematically. Use chiral HPLC to monitor enantiomeric excess (ee%) and apply kinetic resolution techniques. Computational modeling (DFT calculations) can predict transition states to guide catalyst selection. Document iterative improvements in a reaction optimization table .

Q. How can computational models enhance understanding of this compound’s mechanism of action?

Perform molecular docking studies to predict binding interactions with target enzymes (e.g., α-glucosidase). Validate predictions with molecular dynamics simulations to assess binding stability. Pair computational results with experimental mutagenesis data (e.g., site-directed mutagenesis of enzyme active sites) to confirm mechanistic hypotheses .

Q. What methodologies ensure robust structure-activity relationship (SAR) analysis for this compound derivatives?

Synthesize analogs with systematic modifications (e.g., hydroxyl group substitutions, ring-size variations). Test derivatives in parallel using standardized bioassays and correlate structural features with activity trends via quantitative SAR (QSAR) models. Include Hammett plots or Free-Wilson analysis to quantify electronic or steric effects .

Data Analysis & Reporting Guidelines

Q. How should researchers present conflicting spectral data for this compound in publications?

Report all spectral anomalies in supplementary materials and discuss potential causes (e.g., solvent artifacts, conformational flexibility). Cross-reference with databases (e.g., SciFinder, Reaxys) to verify novelty. Follow journal-specific guidelines for spectral data presentation, prioritizing clarity and reproducibility .

Q. What statistical frameworks are appropriate for analyzing dose-dependent bioactivity of this compound?

Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values. Report confidence intervals and apply corrections for multiple comparisons (e.g., Bonferroni). For heterogeneous datasets, Bayesian hierarchical models improve robustness .

Q. How to design a study validating this compound’s in vivo efficacy while adhering to ethical standards?

Follow ARRIVE guidelines for preclinical animal studies: define endpoints (e.g., tumor volume reduction), use randomized block designs, and include sham controls. Obtain ethics committee approval and document compliance with animal welfare protocols (e.g., NIH Guide for Care and Use of Laboratory Animals) .

Tables: Key Methodological Considerations

Research Stage Critical Parameters Validation Criteria
SynthesisEnantiomeric excess, reaction yieldHRMS/NMR purity ≥95%; ee% ≥98%
Bioactivity ScreeningIC50 values, positive controlsp < 0.05; dose-response R² ≥0.9
Computational ModelingDocking scores, binding energy (ΔG)RMSD ≤2.0 Å in molecular dynamics simulations

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.